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beta-Cyano-L-alanine

Cat. No.: B555391
CAS No.: 6232-19-5
M. Wt: 114,1 g/mole
InChI Key: BXRLWGXPSRYJDZ-VKHMYHEASA-N
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Description

Historical Context of β-Cyano-L-alanine Discovery and Early Research

The history of β-Cyano-L-alanine is intrinsically linked to the study of lathyrism, a neurological disease characterized by spastic paralysis of the lower limbs. This condition has been known since ancient times and is associated with the consumption of certain legumes from the Lathyrus genus, particularly during times of famine. However, early research into the toxic components of these plants was complex, with several different toxins being identified as causative agents for various forms of lathyrism.

A significant breakthrough in identifying specific neurotoxins came with the investigation of Vicia sativa (common vetch), a legume known to cause neurological symptoms in livestock. In the mid-20th century, researchers, notably Charlotte Ressler, played a pivotal role in the isolation and identification of β-Cyano-L-alanine and its γ-glutamyl derivative from the seeds of common vetch. These early studies established BCLA as a potent neurotoxin, capable of inducing symptoms such as hyperexcitability and convulsions in animal models. This foundational work distinguished the effects of BCLA from other lathyrogens and set the stage for future investigations into its specific mechanisms of action.

Significance of β-Cyano-L-alanine in Biological Systems

β-Cyano-L-alanine is a naturally occurring compound with divergent roles in plants and animals. In many plants, it serves as a crucial component of their defense mechanisms and plays a role in nitrogen metabolism. In contrast, for animals, it primarily acts as a neurotoxin.

In the plant kingdom, BCLA is a key intermediate in the detoxification of cyanide, a potent inhibitor of cellular respiration. Plants produce cyanide as a byproduct of ethylene (B1197577) biosynthesis and through the breakdown of cyanogenic glycosides. The enzyme β-cyanoalanine synthase (CAS) catalyzes the reaction of cyanide with cysteine to form β-Cyano-L-alanine, thereby neutralizing the toxic cyanide. pnas.org This compound can then be further metabolized, often being converted to the essential amino acid asparagine, thus serving as a mechanism for nitrogen assimilation and storage. frontiersin.org

In animals, the significance of β-Cyano-L-alanine lies in its neurotoxicity. Ingestion of plants containing this compound can lead to a range of neurological symptoms. The primary mechanism of this toxicity is believed to be its action as an excitotoxin. Research has shown that BCLA can interact with N-methyl-D-aspartate (NMDA) receptors in the brain. researchgate.net Over-activation of these receptors leads to an excessive influx of calcium ions into neurons, triggering a cascade of events that can result in neuronal damage and death. Furthermore, studies suggest that BCLA may also induce oxidative stress, further contributing to its neurotoxic effects.

Overview of Current Research Landscape on β-Cyano-L-alanine

The scientific community's interest in β-Cyano-L-alanine has evolved from its initial discovery as a plant toxin to a more nuanced understanding of its biochemical and physiological effects. Current research is multifaceted, exploring its role in neurodegenerative diseases, its applications as a biochemical probe, and the potential for biotechnological manipulation of its synthesis pathway in plants.

Recent proteomic studies in human neuroblastoma cells have shown that BCLA exposure can lead to the dysregulation of proteins associated with DNA damage and translation. acs.org This has led to investigations into its potential role as an environmental factor in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Alzheimer's disease. acs.org While a direct causal link has not been established, the ability of BCLA to induce neuronal damage continues to be an active area of investigation.

Beyond its toxic properties, β-Cyano-L-alanine has found utility as a specific inhibitor of certain enzymes. For instance, it is a known reversible inhibitor of cystathionine (B15957) γ-lyase (CSE), an enzyme involved in the production of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule. caymanchem.com This property makes BCLA a valuable tool for studying the physiological roles of H₂S in various processes, including inflammation and cardiovascular regulation.

In the realm of agricultural biotechnology, understanding the β-cyanoalanine synthase pathway is crucial for improving the safety of certain forage legumes. Research is ongoing to develop methods to reduce the concentration of BCLA in plants like Vicia sativa to enhance their value as animal feed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2O2 B555391 beta-Cyano-L-alanine CAS No. 6232-19-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-cyanopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c5-2-1-3(6)4(7)8/h3H,1,6H2,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRLWGXPSRYJDZ-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C#N)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90977873
Record name Cyanoalanine
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Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6232-19-5
Record name β-Cyano-L-alanine
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Record name 3-Cyano-L-alanine
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Record name Cyanoalanine
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Record name (S)-2-Amino-3-cyanopropionic acid
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Record name 3-Cyano-L-alanine
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Detailed Research Findings on β Cyano L Alanine

Enzymatic Production of β-Cyano-L-alanine

The enzymatic synthesis of β-Cyano-L-alanine is a crucial biochemical process for mitigating the toxicity of cyanide. This pathway is widespread across different life forms, highlighting its evolutionary importance in managing cyanide exposure.

Role of β-Cyanoalanine Synthase (CAS) in β-Cyano-L-alanine Synthesis

β-Cyanoalanine synthase (CAS), also known as L-cysteine: hydrogen sulphide lyase (adding hydrogen cyanide) or EC 4.4.1.9, is the primary enzyme responsible for the synthesis of β-Cyano-L-alanine researchgate.netnih.govnih.gov. This enzyme catalyzes the condensation reaction between L-cysteine and cyanide ions (HCN) to produce β-Cyano-L-alanine and hydrogen sulfide (B99878) (H₂S) researchgate.netnih.govnih.gov. This reaction is fundamental in plants for detoxifying cyanide, which is often produced as a byproduct of ethylene (B1197577) biosynthesis or from the breakdown of cyanogenic glycosides nih.govruhr-uni-bochum.de. The enzyme's activity is crucial for preventing cyanide from inhibiting essential cellular processes, such as mitochondrial electron transport . CAS has been identified in a broad spectrum of organisms, including bacteria, plants, and insects researchgate.netnih.gov.

Substrates and Cofactors in CAS-Mediated Synthesis (e.g., L-Cysteine and Cyanide)

The primary substrates for β-Cyano-L-alanine synthase (CAS) are L-cysteine and cyanide researchgate.netnih.govruhr-uni-bochum.dejst.go.jpnih.gov. The enzyme facilitates the addition of the cyanide molecule to the β-carbon of L-cysteine researchgate.netnih.govruhr-uni-bochum.de. While L-cysteine is the natural amino acid substrate, other compounds such as β-chloroalanine and β-thiocyanoalanine can also serve as substrates, albeit with significantly lower affinity nih.gov. The enzyme itself is a pyridoxal-5'-phosphate (PLP)-dependent enzyme, with PLP acting as a crucial cofactor in the catalytic mechanism nih.govsiu.edu.

Kinetic Characteristics of CAS in Relation to β-Cyano-L-alanine Synthesis

The kinetic properties of β-Cyano-L-alanine synthase (CAS) vary among different species and even among isoforms within the same species, reflecting adaptations to specific metabolic needs. For instance, CAS purified from blue lupine (Lupinus angustifolius) exhibits a Km of 0.08 mM for L-cysteine and a turnover number (kcat) of 12.4 s⁻¹ . Spinach CAS isoforms have shown a Km of 0.10 mM for cyanide, indicating a high affinity for this substrate . Studies on Pseudomonas ovalis No. 111 revealed a Km of 10.0 mM for O-acetyl-L-serine and a Vmax of 3.57 μmol/min/mg jst.go.jp. Another study on Pseudomonas straminea reported Km values of 8.33 ± 0.05 mM for sodium cyanide and 1.25 ± 0.26 mM for L-cysteine, with corresponding Vmax values of 14.705 ± 0.32 MU/ml/min and 0.1 ± 2.48 MU/ml/min ajol.info. Kinetic analysis of Sorghum bicolor β-CAS indicated Km values of 2.64 mM for L-cysteine and 0.67 mM for cyanide, with Vmax values of 63.41 nmol H₂S/mL/min and 17.60 nmol H₂S/mL/min, respectively researchgate.netelizadeuniversity.edu.ng. Some lepidopteran β-cyanoalanine synthases exhibit high affinity for cyanide with Km values in the micromolar range, while others have Km values in the millimolar range for cyanide, suggesting diverse physiological roles mdpi.com.

Table 1: Kinetic Parameters of Selected β-Cyanoalanine Synthase (CAS) Isoforms

Organism/SourceSubstrateKm (mM)Vmax (Units)Reference
Blue lupineL-cysteine0.08N/A
SpinachCyanide0.10N/A
Pseudomonas ovalis No. 111O-acetyl-L-serine10.03.57 μmol/min/mg jst.go.jp
Pseudomonas stramineaNaCN8.33 ± 0.0514.705 ± 0.32 MU/ml/min ajol.info
Pseudomonas stramineaL-Cysteine1.25 ± 0.260.1 ± 2.48 MU/ml/min ajol.info
Sorghum bicolorL-Cysteine2.6463.41 nmol H₂S/mL/min researchgate.netelizadeuniversity.edu.ng
Sorghum bicolorCyanide0.6717.60 nmol H₂S/mL/min researchgate.netelizadeuniversity.edu.ng

β-Cyano-L-alanine Production by Marine Bacteria

Studies have indicated that certain marine bacteria are capable of producing β-Cyano-L-alanine. In one investigation, screening of marine bacteria collected from various locations identified several isolates that produced anticyanobacterial substances, with β-cyano-L-alanine being identified as the bioactive compound in many of these strains nih.govnih.gov. Notably, some marine bacteria, such as a Vibrio sp. strain (C-979), were found to produce β-cyano-L-alanine even when cultured on a cyanide-free medium nih.govnih.gov. This suggests that these marine microorganisms possess endogenous pathways for its synthesis, potentially independent of external cyanide supply. The widespread distribution of β-cyano-L-alanine production among marine bacteria suggests its potential role in their ecological interactions or metabolic processes nih.govnih.gov.

Metabolism and Further Derivatization of β-Cyano-L-alanine

Once synthesized, β-Cyano-L-alanine can undergo further metabolic transformations, primarily leading to the formation of other amino acids, which is crucial for nitrogen assimilation and detoxification processes.

Conversion of β-Cyano-L-alanine to Asparagine by Cyanoalanine Hydratase (NIT4 Homolog)

β-Cyano-L-alanine serves as a substrate for the enzyme cyanoalanine hydratase (EC 4.2.1.65) ruhr-uni-bochum.denih.govnih.govrhea-db.org. This enzyme catalyzes the hydrolysis of β-cyano-L-alanine, converting it into L-asparagine ruhr-uni-bochum.deajol.infonih.govnih.gov. In some plants, cyanoalanine hydratase activity can also lead to the formation of aspartic acid ruhr-uni-bochum.denih.govnih.gov. This conversion is a critical step in the cyanide detoxification pathway, as it transforms the potentially harmful β-cyano-L-alanine into proteinogenic amino acids that can be utilized by the organism ruhr-uni-bochum.de. It has been found that cyanoalanine hydratase in plants often corresponds to homologs of NIT4 (nitrilase 4) enzymes, which exhibit dual nitrilase and nitrile hydratase activities ruhr-uni-bochum.denih.govnih.govresearchgate.net. These NIT4 homologs are responsible for metabolizing β-cyanoalanine into both asparagine and aspartic acid ruhr-uni-bochum.denih.govnih.govresearchgate.net. For example, recombinant LaNIT4 enzymes from blue lupine, similar to Arabidopsis thaliana NIT4, demonstrate higher cyanoalanine-hydratase activity nih.govresearchgate.net. In species like Vicia sativa, β-cyano-L-alanine can also be conjugated to γ-glutamyl-β-cyano-L-alanine by glutamyl transferase researchgate.netresearchgate.netacgpubs.org.

Neurobiological Impact and Mechanisms of Action of β Cyano L Alanine

Evidence of Neurotoxicity in Animal Models

Studies involving animal models have provided significant insights into the behavioral and physiological consequences of β-Cyano-L-alanine exposure. These investigations have revealed a pattern of neurological dysfunction consistent with excitotoxicity.

Exposure to β-Cyano-L-alanine has been observed to elicit a range of detrimental neurological effects in animal subjects. In chicks and rats, BCLA has been shown to induce hyperexcitability, characterized by an overactive nervous system researchgate.net. This heightened state can manifest as convulsions, which are episodes of uncontrolled electrical disturbances in the brain, leading to involuntary muscle activity researchgate.net. Furthermore, BCLA exposure has been associated with rigidity, a condition involving increased muscle tone and stiffness researchgate.net. In chicks, severe exposure has led to an opisthotonic convulsive state, a severe form of seizure characterized by extreme arching of the body researchgate.net. In rats, BCLA has also been linked to general weakness and incoordination, indicating a broader impact on motor control and function diva-portal.org.

Data Table 1: Behavioral and Physiological Manifestations of β-Cyano-L-alanine Exposure in Chicks and Rats

ManifestationModel OrganismDescriptionReference(s)
HyperexcitabilityChicks, RatsIncreased neuronal activity, leading to heightened responses. researchgate.net
ConvulsionsChicks, RatsEpisodes of uncontrolled muscle activity and seizures. researchgate.netdiva-portal.org
RigidityChicks, RatsStiffness and resistance to movement. researchgate.net
Opisthotonic Convulsive StateChicksSevere extension and arching of the body, indicative of severe seizure. researchgate.net
WeaknessRatsGeneral reduction in physical strength. diva-portal.org
IncoordinationRatsLoss of normal motor control and balance. diva-portal.org

Organotypic tissue culture systems have been employed to examine the direct effects of β-Cyano-L-alanine on neural tissue at a cellular level. These studies have investigated the impact of BCLA across a range of concentrations. At lower concentrations, such as 0.075 mM and 0.60 mM, BCLA showed no discernible effects on the cultured tissues, even after prolonged incubation periods of up to six hours. Similarly, treatment with 1 mM BCLA for four hours did not result in observable changes researchgate.netnih.gov. However, when applied at higher concentrations, specifically between 2.0 mM and 10.0 mM, BCLA induced concentration-dependent pathological alterations in the explants researchgate.netnih.gov. These changes included the development of neuronal vacuolation, clumping of chromatin within cell nuclei, and the appearance of dense, shrunken cells. Such cellular morphologies are characteristic of damage induced by excitotoxic agents researchgate.netnih.gov.

Data Table 2: Organotypic Tissue Culture Study Findings for β-Cyano-L-alanine

BCLA ConcentrationIncubation TimeObserved EffectsReference(s)
0.075 mMUp to 6 hrNo effect observed. researchgate.netnih.gov
0.60 mMUp to 6 hrNo effect observed. researchgate.netnih.gov
1 mM4 hrNo changes observed. researchgate.netnih.gov
2.0 - 10.0 mMNot specifiedConcentration-dependent changes, including neuronal vacuolation, chromatin clumping, dense shrunken cells. researchgate.netnih.gov

Molecular and Cellular Mechanisms of β-Cyano-L-alanine Neurotoxicity

The neurotoxic effects of β-Cyano-L-alanine are understood to arise from specific molecular interactions and disruptions within neural cells. Research points towards excitotoxic mechanisms, particularly involving glutamate (B1630785) receptors, and impacts on intracellular processes.

A primary mechanism implicated in β-Cyano-L-alanine's neurotoxicity is its interaction with the N-methyl-D-aspartate (NMDA) receptor, a key component of the glutamatergic system. Studies suggest that BCLA's neurotoxic effects are mediated, either directly or indirectly, through these NMDA receptors researchgate.netnih.gov. This hypothesis is supported by findings where the NMDA receptor antagonist MK-801 was able to significantly attenuate the neurotoxic properties of BCLA researchgate.netnih.gov. In contrast, antagonists targeting non-NMDA glutamate receptors did not provide substantial protection, reinforcing the specific involvement of the NMDA receptor pathway in BCLA-induced neurotoxicity researchgate.netnih.gov. The observed manifestations of hyperexcitability and convulsions align with the consequences of glutamatergic overactivation, a hallmark of excitotoxicity researchgate.net.

Investigations into the metabolic impact of β-Cyano-L-alanine have explored its potential to interfere with cellular energy production. Studies using isolated mouse brain mitochondria have demonstrated that BCLA, even at concentrations up to 5 mM, does not inhibit the activity of key respiratory enzymes such as NADH dehydrogenase (complex I) or cytochrome c oxidase (complex IV) researchgate.netnih.gov. This observation indicates that BCLA's neurotoxicity is not a consequence of cyanide release disrupting these specific mitochondrial complexes researchgate.net. Nevertheless, the findings suggest that BCLA may exert its neurotoxic effects indirectly by inhibiting other metabolic pathways within the cell researchgate.net. Proteomic data also indicates that BCLA can affect the expression of proteins involved in DNA damage and translation, pointing to broader impacts on cellular metabolic and repair processes biorxiv.org.

Compound List:

β-Cyano-L-alanine (BCLA)

Vicia sativa

MK-801

6-cyano-7-nitroquinoxaline-2,3-dione

NADH dehydrogenase (complex I)

Cytochrome c oxidase (complex IV)

Glutamate

NMDA receptor

Non-NMDA receptor

Distinction in Mechanisms between β-Cyano-L-alanine and γ-Glutamyl-β-Cyano-L-alanine

β-Cyano-L-alanine (BCA) and its derivative, γ-Glutamyl-β-Cyano-L-alanine (GBCA), are naturally occurring non-protein amino acids found in plants such as Vicia sativa (common vetch) and are known to possess neurotoxic properties nih.govresearchgate.netebi.ac.ukresearchgate.net. While both compounds originate from the same plant source and share structural similarities, research indicates that they exert their neurobiological effects through distinct mechanisms. Understanding these differences is crucial for elucidating their specific roles in neurotoxicity and potential biological interactions.

Mechanisms of β-Cyano-L-alanine (BCA)

BCA has been shown to induce significant neurotoxic effects, including hyperexcitability, convulsions, and rigidity in animal models nih.gov. Pathological observations in neuronal tissue exposed to BCA include neuronal vacuolation, chromatin clumping, and cell shrinkage, which are characteristic responses to excitotoxins nih.gov. Evidence strongly suggests that BCA's neurotoxicity is mediated, directly or indirectly, through the activation of N-methyl-D-aspartate (NMDA) receptors, a key class of glutamate receptors involved in excitatory neurotransmission nih.gov. This is supported by studies where the NMDA receptor antagonist MK-801 significantly attenuated BCA-induced neurotoxicity, while antagonists of non-NMDA glutamate receptors provided no significant protection nih.gov.

Furthermore, BCA acts as a reversible inhibitor of the enzyme cystathionine (B15957) γ-lyase (CSE), which is involved in the synthesis of hydrogen sulfide (B99878) (H2S) caymanchem.com. Inhibition of CSE by BCA can lead to reduced H2S production, potentially contributing to oxidative stress and apoptosis through the accumulation of free radicals researchgate.net. This mechanism is distinct from direct excitotoxicity. BCA has also been implicated in the dysregulation of proteins associated with DNA damage and translation processes within neuronal cells researchgate.netresearchgate.netresearchgate.net.

Mechanisms of γ-Glutamyl-β-Cyano-L-alanine (GBCA)

GBCA, a dipeptide composed of BCA and L-glutamine, also exhibits neurotoxic potential, but its cellular targets and mechanisms appear to differ from those of BCA ebi.ac.ukresearchgate.netresearchgate.net. Studies using in vitro cell-based assays have revealed that GBCA treatment leads to the dysregulation of proteins specifically involved in mitosis and cell cycle regulation researchgate.netresearchgate.netresearchgate.net. Additionally, GBCA has been observed to affect proteins associated with apoptosis pathways researchgate.netresearchgate.net.

The presence of the γ-glutamyl moiety in GBCA may influence its cellular uptake, transport, or metabolic processing, potentially acting as a prodrug that releases BCA or other active metabolites. However, the distinct patterns of protein dysregulation observed in cells treated with GBCA, particularly its impact on cell cycle and mitosis, suggest that the intact molecule or its immediate breakdown products may possess unique biological activities separate from the direct NMDA receptor activation or CSE inhibition attributed to BCA researchgate.netresearchgate.net. The lack of common dysregulated proteins and pathways between BCA and GBCA treatments further supports the hypothesis that they operate via distinct neurobiological mechanisms researchgate.netresearchgate.net.

Comparative Analysis of Mechanisms

The primary distinction lies in the cellular pathways and molecular targets affected by each compound. BCA primarily targets the glutamatergic system, specifically NMDA receptors, and also interferes with H2S synthesis via CSE inhibition, leading to potential oxidative stress and DNA damage. In contrast, GBCA's effects are more closely linked to the regulation of cell division, with significant impacts on proteins involved in mitosis, cell cycle progression, and apoptosis.

Featureβ-Cyano-L-alanine (BCA)γ-Glutamyl-β-Cyano-L-alanine (GBCA)
Primary Neurobiological Target/Pathway N-methyl-D-aspartate (NMDA) receptors; Cystathionine γ-lyase (CSE)Proteins involved in mitosis, cell cycle regulation, and apoptosis.
Molecular Mechanism NMDA receptor activation leading to excitotoxicity; Inhibition of CSE leading to reduced hydrogen sulfide (H2S) production, potentially causing oxidative stress and apoptosis.Dysregulation of proteins controlling cell division, progression through the cell cycle, and programmed cell death.
Cellular Response/Protein Dysregulation Neuronal vacuolation, chromatin clumping, shrunken cells (excitotoxicity); Dysregulation of proteins associated with DNA damage and translation.Dysregulation of proteins associated with mitosis and cell cycle progression; Dysregulation of proteins involved in apoptosis pathways.
Potential Role of Glutamyl Moiety Not applicable (BCA itself)May influence cellular uptake or serve as a precursor for BCA, but distinct protein targets suggest unique direct or indirect actions.
Evidence of Distinct Mechanisms -Lack of common dysregulated proteins/pathways compared to BCA suggests distinct mechanisms researchgate.netresearchgate.net.

Compound List:

β-Cyano-L-alanine (BCA)

γ-Glutamyl-β-Cyano-L-alanine (GBCA)

N-methyl-D-aspartate (NMDA)

Cystathionine γ-lyase (CSE)

Hydrogen sulfide (H2S)

L-glutamine

MK-801

6-cyano-7-nitroquinoxaline-2,3-dione

Analytical Methodologies for β Cyano L Alanine and Its Derivatives

Chromatographic Techniques

Chromatographic techniques form the backbone of BCA and GCA analysis, providing the necessary separation of these compounds from complex sample matrices before detection.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely employed technique for separating analytes based on their hydrophobicity. For BCA and GCA, RP-HPLC is often utilized in conjunction with derivatization strategies to enhance detectability, particularly by UV or fluorescence detectors. A notable application involves the analysis of BCA and GCA in Vicia sativa seeds. In this approach, seed extracts are derivatized with diethyl ethoxymethylenemalonate (DEEMM) and subsequently analyzed using RP-HPLC. This method has demonstrated very good linearity of response, with limits of detection (LOD) and quantification (LOQ) reported at 0.15 μM and 0.50 μM, respectively. The method also exhibits high intra-day (RSD = 0.28–0.31%) and inter-day (RSD = 2.76–3.08%) repeatability and remarkable accuracy, achieving a 99% recovery in spiked samples nih.govnih.govresearchgate.net. The stability and favorable chromatographic properties of the derivatized samples make this method amenable for analyzing large sample sets nih.gov.

Table 1: Performance Characteristics of RP-HPLC Method for BCA and GCA using DEEMM Derivatization

ParameterValue / DescriptionReference(s)
Analyte(s)β-Cyano-L-alanine (BCA), γ-Glutamyl-β-Cyano-L-alanine (GCA) nih.govnih.govresearchgate.net
ChromatographyReversed-Phase High-Performance Liquid Chromatography (RP-HPLC) nih.govnih.govresearchgate.net
Derivatization AgentDiethyl ethoxymethylenemalonate (DEEMM) nih.govnih.govresearchgate.net
Linearity of ResponseVery good nih.govnih.govresearchgate.net
Limit of Detection (LOD)0.15 μM nih.govnih.govresearchgate.net
Limit of Quantification (LOQ)0.50 μM nih.govnih.govresearchgate.net
Intra-day Repeatability (RSD)0.28–0.31% nih.govnih.govresearchgate.net
Inter-day Repeatability (RSD)2.76–3.08% nih.govnih.govresearchgate.net
Accuracy (Recovery)99% nih.govnih.govresearchgate.net

Derivatization is a crucial step for many analytical methods involving BCA and its related compounds, especially when using techniques that require analytes to possess specific chromophoric or fluorophoric properties for sensitive detection. Diethyl ethoxymethylenemalonate (DEEMM) is a commonly used derivatization reagent for amino acids, including BCA. The reaction of DEEMM with the amino group of BCA forms a stable derivative that can be readily detected by UV detectors in RP-HPLC systems nih.govresearchgate.netscience.govresearchgate.net. This derivatization strategy enhances the sensitivity and selectivity of the analysis, allowing for the accurate quantification of BCA and GCA in various matrices, such as plant seeds nih.govresearchgate.net. While other derivatization agents like fluorescamine (B152294) and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) are also employed for amino acid analysis, DEEMM remains a preferred choice for BCA and GCA due to the favorable properties of its derivatives in RP-HPLC science.govd-nb.info.

Mass Spectrometry (MS) Applications in β-Cyano-L-alanine Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers superior sensitivity and specificity for the analysis of BCA and related cyanotoxins.

LC-MS/MS has emerged as a powerful tool for the simultaneous detection and quantification of BCA, its isomers like β-N-methylamino-L-alanine (BMAA), 2,4-diaminobutyric acid (2,4-DAB), and N-(2-aminoethyl)-glycine (AEG), as well as other cyanotoxins such as microcystins mdpi.comnih.gov. Reversed-phase LC coupled with tandem mass spectrometry (RP-LC-MS/MS) has been developed for the simultaneous analysis of BMAA, its isomers, and microcystins mdpi.comnih.gov. This unified approach simplifies the analytical workflow, as it avoids the need for multiple separate analyses. Method validation for such RP-LC-MS/MS methods typically includes assessing linearity (r² > 0.996), accuracy (>90% recovery), and precision (7% relative standard deviation), with limits of detection (LODs) and quantification (LOQs) often in the low ng/mL range mdpi.comnih.govdntb.gov.ua.

Hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (HILIC-MS/MS) is another effective approach for analyzing underivatized BMAA and its isomers researchgate.netnih.govmdpi.com. HILIC is particularly suited for polar compounds that are poorly retained in RP-HPLC. A HILIC-MS/MS method for BMAA analysis utilizes positive electrospray ionization and identifies the compound using specific product ions derived from a precursor ion (m/z 119). Validation parameters for such methods include accuracy (95% to 109%) and precision (1% to 6% RSD), with detection limits for free BMAA reported as <1 µg/g and for total BMAA as <4 µg/g researchgate.net.

Table 2: Performance Characteristics of LC-MS/MS Methods for BMAA and Isomers

Method TypeAnalyte(s)Linearity (r²)Accuracy (Recovery)Precision (RSD)LOD/LOQ RangeReference(s)
RP-LC-MS/MSBMAA, 2,4-DAB, AEG, Microcystins> 0.996>90%7%0.13–1.38 ng/mL mdpi.comnih.govdntb.gov.ua
HILIC-MS/MSBMAANot specified95%–109%1%–6%<1 µg/g (free), <4 µg/g (total) researchgate.net
HILIC-MS/MSBMAA, DAB, AEG, MicrocystinsNot specifiedNot specifiedNot specified0.225 µg/g (BMAA), 0.15 µg/g (isomers) nih.gov
RPLC + Deriv.BMAA, AEG, DABNot specifiedNot specifiedNot specified80 ng/g (BMAA), 36 ng/g (AEG), 211 ng/g (DAB) d-nb.info
HILIC (no deriv.)BMAA, AEG, DABNot specifiedNot specifiedNot specified93 ng/g (BMAA), 44 ng/g (AEG), 205 ng/g (DAB) d-nb.info

Both HILIC and RPLC, when coupled with MS/MS, play distinct yet complementary roles in analyzing BCA and related toxins. RPLC is effective for separating moderately polar to non-polar compounds based on hydrophobic interactions. However, for highly polar compounds like BMAA and its isomers, RPLC may offer limited retention, leading to broad peaks and potentially lower sensitivity unless derivatization is employed nih.govsigmaaldrich.com. Studies comparing HILIC and RPLC for BMAA analysis have indicated that RPLC methods often report higher detection rates for BMAA in cyanobacteria samples compared to HILIC nih.gov.

Conversely, HILIC excels at separating polar and hydrophilic compounds, including amino acids, by utilizing a polar stationary phase and a mobile phase rich in organic solvent with a small percentage of aqueous buffer sigmaaldrich.com. This makes HILIC particularly suitable for underivatized polar analytes like BMAA d-nb.inforesearchgate.netnih.govmdpi.com. The separation mechanism in HILIC involves partitioning of analytes between the mobile phase and a water-enriched layer adsorbed onto the stationary phase sigmaaldrich.com. While HILIC can be highly effective for polar compounds, some studies have reported that its application to BMAA and its isomers has shown poorer performance across certain validation factors in comparison to RPLC techniques nih.gov. Nevertheless, optimized HILIC-MS/MS methods provide high sensitivity and selectivity for these compounds researchgate.netnih.gov. The development of alternate HILIC/RPLC-MS approaches aims to leverage the strengths of both techniques for comprehensive metabolite profiling, including polar toxins nih.gov.

Method Validation and Performance Characteristics

Rigorous method validation is essential to ensure the reliability and accuracy of analytical results for β-Cyano-L-alanine and its derivatives. Key performance characteristics that are evaluated include linearity, accuracy, precision, and sensitivity (LOD/LOQ).

Linearity : Calibration curves are typically generated using standards, and linearity is assessed by the correlation coefficient (r²). Values greater than 0.996 are commonly reported for validated methods, indicating a strong linear relationship between analyte concentration and instrument response mdpi.comnih.govdntb.gov.uanih.gov.

Accuracy : Accuracy is usually determined through spike-recovery experiments, where known amounts of the analyte are added to a sample matrix. Recovery rates exceeding 90% are considered indicative of good accuracy, with values as high as 99% reported for RP-HPLC methods nih.govnih.govresearchgate.net and 95%–109% for LC-MS/MS methods researchgate.net.

Precision : Precision is evaluated in terms of repeatability (intra-day precision) and reproducibility (inter-day precision). Low relative standard deviations (RSDs) are desired. For instance, intra-day RSDs of 0.28–0.31% and inter-day RSDs of 2.76–3.08% have been reported for RP-HPLC methods nih.govnih.govresearchgate.net, while LC-MS/MS methods often show an intra-day precision of around 7% mdpi.comnih.govdntb.gov.ua or 1%–6% for HILIC-MS/MS researchgate.net.

Sensitivity (LOD/LOQ) : The limits of detection (LOD) and quantification (LOQ) define the lowest concentrations of the analyte that can be reliably detected and quantified, respectively. These values vary depending on the specific method and matrix but are crucial for determining the method's suitability for trace analysis. For RP-HPLC with DEEMM derivatization, LODs and LOQs are in the μM range nih.gov. LC-MS/MS methods typically achieve much lower detection limits, often in the ng/mL or ng/g range, allowing for the detection of even trace amounts of BCA and related toxins d-nb.infomdpi.comdntb.gov.uaresearchgate.netnih.gov.

Table 3: Summary of Method Validation Parameters

ParameterRP-HPLC (DEEMM)RP-LC-MS/MS (BMAA)HILIC-MS/MS (BMAA)
Linearity (r²)Very good> 0.996Not specified
Accuracy (Recovery)99%>90%95%–109%
Precision (RSD)0.28–3.08%7%1%–6%
LOD/LOQ0.15/0.50 μM0.13–1.38 ng/mL<1–4 µg/g

Compound Name Table

Common NameFull Chemical NameAbbreviation
β-Cyano-L-alaninebeta-Cyano-L-alanineBCA
γ-Glutamyl-β-Cyano-L-alaninegamma-Glutamyl-beta-Cyano-L-alanineGCA
β-N-methylamino-L-alaninebeta-N-methylamino-L-alanineBMAA
2,4-diaminobutyric acid2,4-diaminobutyric acid2,4-DAB
N-(2-aminoethyl)-glycineN-(2-aminoethyl)-glycineAEG
Microcystin-RR, -LR, -YRMicrocystin-Arginine-Arginine, -Leucine-Arginine, -Tyrosine-ArginineMC-RR, MC-LR, MC-YR

Linearity, Accuracy, and Precision in Analytical Methods

The validation of analytical methods for β-Cyano-L-alanine focuses on establishing the reliability of the quantitative measurements. Linearity refers to the ability of the method to elicit a response that is directly proportional to the concentration of the analyte within a given range. Accuracy assesses how close the measured value is to the true value, typically determined through recovery studies on spiked samples. Precision, on the other hand, evaluates the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample, often expressed as relative standard deviation (RSD) for intra-day (repeatability) and inter-day (intermediate precision) variations nih.govresearchgate.netnih.gov.

A well-established RP-HPLC method involving derivatization with diethyl ethoxymethylenemalonate (DEEMM) has demonstrated excellent performance characteristics for β-Cyano-L-alanine. Calibration curves generated using this method show very good linearity, with correlation coefficients (r²) exceeding 0.999 over the analyzed concentration range nih.govresearchgate.netnih.gov. This indicates a strong linear relationship between the detector response and the concentration of β-Cyano-L-alanine.

Accuracy is assessed through spike-recovery tests, where known amounts of the analyte are added to a sample matrix. For β-Cyano-L-alanine, recovery rates of approximately 99% have been reported in spiked samples, with associated RSD values ranging from 0.20% to 0.76%, signifying high accuracy nih.govresearchgate.netnih.gov. Precision is also a critical validation parameter. The intra-repeatability (intraday precision) for this method is notably high, with RSD values between 0.28% and 0.31%. Inter-repeatability (interday precision) is also well within acceptable limits, showing RSD values between 2.76% and 3.08% nih.govresearchgate.netnih.gov. These precision values demonstrate the method's reproducibility and consistency.

Table 1: Linearity, Accuracy, and Precision of RP-HPLC Method for β-Cyano-L-alanine

ParameterValueNotesReference(s)
Linearity r² > 0.999Very good linearity of the response. nih.govresearchgate.netnih.gov
Linear Range 0.50–200 μMRange for calibration curves. nih.govresearchgate.netnih.gov
Accuracy (Recovery) 99%In spiked samples, with RSD = 0.20–0.76%. nih.govresearchgate.netnih.gov
Precision (Intra-day) RSD = 0.28–0.31%High repeatability. nih.govresearchgate.netnih.gov
Precision (Inter-day) RSD = 2.76–3.08%High inter-repeatability. nih.govresearchgate.netnih.gov

Limits of Detection and Quantification

The limits of detection (LOD) and quantification (LOQ) are crucial metrics that define the sensitivity of an analytical method. The LOD represents the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For the RP-HPLC method employing DEEMM derivatization, the LOD for β-Cyano-L-alanine has been established at 0.15 μM, and the LOQ at 0.50 μM nih.govresearchgate.netnih.gov. These low limits indicate that the method is highly sensitive and capable of detecting and quantifying β-Cyano-L-alanine even at trace levels.

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for β-Cyano-L-alanine

ParameterValueTechniqueReference(s)
LOD 0.15 μMReversed-phase HPLC with DEEMM derivatization nih.govresearchgate.netnih.gov
LOQ 0.50 μMReversed-phase HPLC with DEEMM derivatization nih.govresearchgate.netnih.gov

Compound List:

β-Cyano-L-alanine (BCA)

γ-Glutamyl-β-cyano-L-alanine (GCA)

Research Applications and Future Directions

β-Cyano-L-alanine in Neurodegenerative Disease Research

Research has explored the potential involvement of certain amino acid derivatives, including those structurally related to β-cyano-L-alanine, in the pathogenesis of neurodegenerative diseases. While much of the focus in this area has been on β-N-methylamino-L-alanine (BMAA), a cyanobacterial neurotoxin, findings from studies on BMAA can inform the understanding of BCA's potential neurological effects or its role in related research.

Links to Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's Disease

While β-cyano-L-alanine itself is not directly implicated as a primary neurotoxin in the same manner as BMAA, research into BMAA has established a link between cyanobacterial toxins and neurodegenerative conditions such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's Disease (AD) nih.govresearchgate.netmdpi.comnih.govnih.govmdpi.com. Studies have detected BMAA in postmortem brain tissues of patients with ALS and AD researchgate.netnih.gov. The proposed mechanisms for BMAA's neurotoxicity include excitotoxicity through glutamate (B1630785) receptor activation, induction of oxidative stress, and potential incorporation into proteins, leading to misfolding nih.govmdpi.commdpi.commdpi.com. Although BCA is distinct from BMAA, research into the neurochemical pathways affected by BMAA may provide context for investigating BCA's own neurological impact or its utility as a research tool in understanding these complex diseases. For instance, β-cyano-L-alanine has been observed to cause neurotoxic effects in animal models, manifesting as hyperexcitability, convulsions, and rigidity, with evidence suggesting mediation through NMDA receptors researchgate.netnih.gov. Proteomic analyses of cells treated with BCA have also revealed dysregulation of proteins involved in DNA damage and translation, some of which are associated with neurodegenerative diseases like ALS and Alzheimer's researchgate.net.

Exploration of Neuroprotective Strategies

The investigation into the neurotoxic mechanisms of compounds like BMAA also opens avenues for exploring neuroprotective strategies. While direct neuroprotective roles for β-cyano-L-alanine are not extensively documented, its use as a research tool in understanding neurotoxicity mechanisms could indirectly contribute to the development of neuroprotective approaches. For example, studies examining how NMDA receptor antagonists mitigate the neurotoxic effects of β-cyano-L-alanine researchgate.netnih.gov highlight potential therapeutic targets for neuroprotection. Understanding how BCA interacts with cellular pathways involved in neurodegeneration could inform the design of interventions aimed at preventing or slowing disease progression.

β-Cyano-L-alanine in Enzyme Activity and Metabolic Engineering Studies

β-Cyano-L-alanine serves as a valuable compound in biochemical research, particularly in studies concerning enzyme activity and metabolic pathways. Its structural similarity to natural amino acids allows it to interact with enzymes involved in amino acid metabolism, making it useful for investigating enzyme kinetics and designing metabolic engineering strategies.

Use as a Substrate or Inhibitor in Enzyme Research

β-Cyano-L-alanine has been identified as a substrate or inhibitor in various enzyme studies. Specifically, it is a substrate for β-cyanoalanine synthase (CAS), an enzyme crucial for cyanide detoxification in plants nih.govapsnet.orgajol.info. CAS catalyzes the reaction between L-cysteine and hydrogen cyanide to form β-cyano-L-alanine nih.govajol.info. Research has also explored the use of β-cyano-L-alanine and its derivatives as inhibitors for enzymes like O-acetylserine (thiol) lyases (O-ASTLs), which are involved in sulfur assimilation and cysteine synthesis oup.com. The kinetic parameters derived from these studies, such as Michaelis constants (Km) and inhibition constants (Ki), provide insights into enzyme mechanisms and the development of specific enzyme inhibitors ajol.infooup.com. For instance, studies on β-cyano-L-alanine synthase from Pseudomonas straminea determined Km values for sodium cyanide and L-cysteine to be 8.33 ± 0.05 mM and 1.25 ± 0.26 mM, respectively ajol.info.

Table 1: Kinetic Parameters of β-Cyanoalanine Synthase from Pseudomonas straminea

SubstrateKm (mM)Vmax (MU/ml/min)
Sodium Cyanide8.33 ± 0.0514.705 ± 0.32
L-Cysteine1.25 ± 0.260.1 ± 2.48

Note: MU represents milli-units of enzyme activity.

Furthermore, β-cyano-L-alanine has been shown to inhibit enzymes involved in glucose metabolism, such as phosphofructokinase and pyruvate (B1213749) kinase biosynth.com. Its interaction with NMDA receptors also positions it as a tool for studying glutamatergic neurotransmission researchgate.netnih.gov.

Tracing and Analyzing Amino Acid Metabolic Pathways

The role of β-cyano-L-alanine in plant metabolism, particularly in cyanide detoxification and amino acid synthesis, makes it a subject of study for tracing and analyzing metabolic pathways. In plants, CAS activity is involved in fixing cyanide and recycling nitrogen into amino acid synthesis nih.gov. Research has also identified β-cyano-L-alanine as a metabolite that accumulates under allelochemical stress in plants, potentially indicating its role in stress response pathways and the accumulation of toxic substances cabidigitallibrary.org.

In metabolic engineering, β-cyano-L-alanine can serve as a precursor or intermediate in the synthesis of other compounds. For example, the β-alanine pathway, which involves intermediates like β-cyano-L-alanine, has been engineered in microorganisms for the production of platform chemicals such as 3-hydroxypropionic acid and malonic acid researchgate.net. Studies on engineered Escherichia coli strains for β-alanine production highlight the manipulation of metabolic pathways involving related amino acids researchgate.netnih.gov.

Role of β-Cyano-L-alanine in Agricultural Research

β-Cyano-L-alanine has demonstrated utility in agricultural research, primarily related to plant growth, stress tolerance, and allelopathy.

In plant physiology, β-cyano-L-alanine is synthesized by cyanoalanine synthase from cyanide and cysteine, playing a role in cyanide detoxification and amino acid metabolism nih.govmedchemexpress.com. Its presence in plants, such as Vicia sativa (common vetch), is noted, where it can act as an antinutritional factor due to its toxicity to monogastric animals researchgate.netnih.govnih.gov. Studies have investigated the accumulation of β-cyano-L-alanine in plants under allelochemical stress, suggesting its involvement in plant defense mechanisms or as an indicator of stress cabidigitallibrary.org. For instance, in Vicia faba treated with allelochemicals from Chenopodium ambrosioides, 3-cyano-L-alanine (a synonym for β-cyano-L-alanine) was identified as a differentially accumulating metabolite, increasing in all treatments and suggesting induced accumulation of cyanide and toxic substances cabidigitallibrary.org.

Furthermore, β-cyano-L-alanine synthase (CAS) has been studied as a molecular marker for induced resistance in plants. The expression of the LeCAS gene, encoding HCN detoxification enzyme, was found to be significantly induced in tomato roots by fungal glycoprotein (B1211001) elicitors and commercial plant activators, suggesting a role in plant defense responses apsnet.org. This induction indicates that CAS activity and the synthesis of β-cyano-L-alanine can be modulated by treatments aimed at enhancing plant resistance to pathogens or environmental stresses.

Conclusion and Broader Implications of β Cyano L Alanine Research

Summary of Key Findings and Advancements

Research into β-Cyano-L-alanine (BCLA) has primarily focused on its role in plant metabolism and, more recently, on its potential biological activities and implications for human health. A significant advancement has been the understanding of BCLA's function in cyanide detoxification in plants. BCLA is synthesized by the enzyme β-cyanoalanine synthase (β-CAS) from cysteine and cyanide, a process critical for mitigating cyanide toxicity in plants and microorganisms scispace.comresearchgate.net. This pathway allows plants to detoxify cyanide, a byproduct of ethylene (B1197577) biosynthesis, and potentially utilize it as a nitrogen source scispace.comresearchgate.net. Studies have identified that β-CAS is a mitochondrial enzyme, often sharing homology with cysteine synthases, and plays a crucial role in plant sulfur assimilation and amino acid biosynthesis scispace.comnih.govoup.com.

Beyond its role in plants, BCLA has been investigated for its interactions with various biological targets. It has been shown to inhibit enzymes involved in glucose metabolism, such as phosphofructokinase and pyruvate (B1213749) kinase cymitquimica.com. Furthermore, research indicates that BCLA can inhibit ryanodine (B192298) receptors and other enzymes implicated in muscle contraction cymitquimica.com. More recently, BCLA has been identified as a reversible inhibitor of cystathionine (B15957) γ-lyase (CSE), an enzyme involved in the synthesis of hydrogen sulfide (B99878) (H₂S), a gasotransmitter with vasodilator and inflammatory modulating activity caymanchem.com. Studies have shown that BCLA can block H₂S synthesis and affect blood pressure in animal models by inhibiting endogenous H₂S synthesis caymanchem.com. Additionally, BCLA has been noted to abolish the protective effect of ethanol (B145695) on cerebral ischemia/reperfusion (I/R) injury in animal studies medchemexpress.commedchemexpress.com.

Remaining Knowledge Gaps and Research Challenges

Despite the progress made, several knowledge gaps and research challenges persist regarding β-Cyano-L-alanine. A primary challenge lies in fully elucidating the precise mechanisms by which BCLA exerts its effects on various biological systems, particularly in mammalian cells and tissues. While its role in plant cyanide detoxification is relatively well-understood, its broader physiological and pathological roles in non-plant organisms require further investigation.

Distinguishing BCLA from structurally similar amino acids in complex biological samples remains an analytical challenge, necessitating the development and validation of highly specific detection methods, such as optimized HPLC or LC-MS/MS techniques . Furthermore, the potential neurotoxic effects, particularly in relation to its structural analog β-N-methylamino-L-alanine (BMAA), warrant more comprehensive study to resolve any contradictions in reported effects and to understand the specific targets and pathways involved nih.gov. The interaction of BCLA with H₂S synthesis pathways, while identified, requires deeper exploration to understand the full implications for physiological processes and potential therapeutic interventions.

Another area needing more research is the precise role of BCLA in various metabolic pathways beyond cyanide detoxification. For instance, understanding its precise contribution to amino acid synthesis and its regulation within cellular metabolism is crucial. The potential for BCLA to act as an allelopathic agent in ecological interactions, as suggested for related compounds, also presents an avenue for future research mdpi.com.

Societal and Health Implications of β-Cyano-L-alanine Research

The research into β-Cyano-L-alanine has several potential societal and health implications, primarily stemming from its biological activities and its relationship with other neurotoxic compounds. Its role in plant biochemistry is relevant to agriculture, particularly in understanding plant resilience and detoxification mechanisms against environmental toxins.

In the pharmaceutical and biomedical fields, BCLA's ability to inhibit key enzymes and pathways, such as H₂S synthesis, opens avenues for exploring its potential as a therapeutic agent or as a tool in drug development. For example, its inhibitory effect on CSE suggests potential applications in conditions where modulating H₂S levels is beneficial caymanchem.com. The observation that BCLA can abolish the protective effect of ethanol on cerebral I/R injury indicates a complex interaction with cellular protection mechanisms that warrants further investigation for potential neurological applications medchemexpress.commedchemexpress.com.

However, it is crucial to differentiate BCLA from its more extensively studied and concerning analog, β-N-methylamino-L-alanine (BMAA). BMAA has been strongly linked to neurodegenerative diseases like Amyotrophic Lateral Sclerosis/Parkinsonism Dementia Complex (ALS/PDC) nih.govmdpi.commdpi.comresearchgate.netoup.commdpi.compagepressjournals.orgresearchgate.net. While BCLA itself is noted for its enzyme inhibitory properties, the research into BMAA highlights the significant public health concern associated with cyanobacterial toxins and their potential to bioaccumulate in food webs and affect neurological health nih.govmdpi.commdpi.comresearchgate.netoup.commdpi.compagepressjournals.orgresearchgate.net. Understanding the distinct biological activities and potential toxicities of BCLA and BMAA is vital for accurate risk assessment and for guiding research towards safe and effective applications or interventions. The societal implication lies in advancing our understanding of neurotoxicity, environmental health, and the development of novel therapeutic strategies by studying these complex amino acid derivatives.

Q & A

Q. What are the primary enzymatic pathways involving beta-cyano-L-alanine in plant cyanide detoxification, and how can these pathways be experimentally validated?

this compound is a substrate for cyanoalanine hydratase (E.C. 4.2.1.65), which catalyzes its conversion to asparagine in cyanide detoxification. To validate this pathway:

  • Methodology : Use isotopic labeling (e.g., 14C^{14}\text{C}-cyanide) in plant seedlings (e.g., Lupinus angustifolius) to trace metabolic flux.
  • Data Analysis : Quantify reaction intermediates via HPLC or LC-MS and compare kinetic parameters (e.g., KmK_m, VmaxV_{max}) with purified enzyme extracts .
  • Experimental Design : Include controls with enzyme inhibitors (e.g., hydroxylamine) to confirm specificity .

Q. How can researchers distinguish this compound from structurally similar amino acids (e.g., beta-alanine, L-alanine) in biological samples?

  • Chromatographic Separation : Optimize reverse-phase HPLC with UV/fluorescence detection or employ capillary electrophoresis for high-resolution separation.
  • Mass Spectrometry : Use MRM (multiple reaction monitoring) modes in LC-MS/MS to target unique fragmentation patterns (e.g., m/z transitions specific to the cyano group) .
  • Validation : Cross-validate with synthetic standards and spiked recovery experiments to ensure accuracy .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported neurotoxic vs. non-toxic effects of this compound analogs (e.g., beta-N-methylamino-L-alanine)?

  • Hypothesis Testing : Compare receptor-binding assays (e.g., glutamate receptor activation in cortical cell cultures) under varying cofactor conditions (e.g., bicarbonate availability) .
  • Contradiction Analysis : Use meta-analysis to reconcile discrepancies in toxicity studies, focusing on variables like species-specific metabolism, dosage regimes, and assay sensitivity .
  • Methodological Refinement : Employ isothermal titration calorimetry (ITC) to quantify binding affinities and thermodynamic parameters of neurotoxic analogs .

Q. How can researchers design kinetic studies to elucidate the partitioning behavior of this compound intermediates in enzyme-substrate complexes?

  • Suicide Substrate Analysis : Adapt methodologies from alanine racemase studies (e.g., E. coli B) by measuring partitioning ratios (kcat/kinactk_{\text{cat}}/k_{\text{inact}}) using stopped-flow spectroscopy .
  • Isotope Effects : Investigate 2H^{2}\text{H} or 13C^{13}\text{C} kinetic isotope effects (KIEs) to identify rate-limiting steps in cyanoalanine hydratase catalysis .
  • Computational Modeling : Combine QM/MM simulations with experimental data to predict intermediate stability and reaction trajectories .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound toxicity studies?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism or R.
  • Error Propagation : Apply Monte Carlo simulations to quantify uncertainty in EC50_{50}/IC50_{50} values, especially for low-sample-size datasets .
  • Multivariate Analysis : Use PCA or PLS-DA to identify confounding variables (e.g., pH, temperature) in toxicity assays .

Methodological Guidance for Data Interpretation

Q. How should researchers address variability in this compound uptake rates across cell types (e.g., hepatocytes vs. neuronal cells)?

  • Transport Kinetics : Perform Michaelis-Menten analyses on uptake assays using radiolabeled (14C^{14}\text{C}) this compound. Compare KtK_t and VmaxV_{\text{max}} values across cell lines .
  • Inhibitor Profiling : Test competitive inhibition with structural analogs (e.g., GABA, taurine) to identify transport mechanisms .
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to assess significance of inter-cell-type differences .

Q. What criteria define rigor in formulating research questions about this compound’s ecological roles?

  • FINER Framework : Ensure questions are F easible (e.g., field vs. lab studies), I nteresting (e.g., evolutionary implications), N ovel (e.g., unstudied plant species), E thical, and R elevant .
  • PICO Structure : Define P opulation (e.g., cyanogenic plants), I ntervention (e.g., this compound supplementation), C omparison (e.g., wild-type vs. mutant lines), O utcome (e.g., cyanide resistance) .

Data Presentation and Reproducibility

Q. How should researchers document experimental protocols for this compound synthesis and characterization to ensure reproducibility?

  • Detailed Synthesis : Report reaction conditions (solvent, temperature, catalysts), purification steps (e.g., recrystallization), and characterization data (NMR, IR, elemental analysis) .
  • Supplementary Materials : Provide raw chromatograms, spectral data, and statistical code in open-access repositories (e.g., Zenodo) .
  • Peer Review : Use checklists (e.g., ARRIVE for biological studies) to align with journal standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.